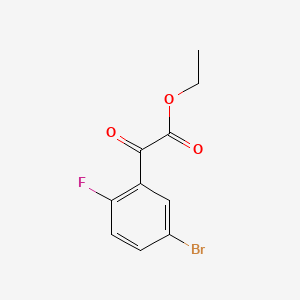

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate

説明

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate (CAS: 668969-68-4) is an ethyl ester derivative featuring a 2-oxoacetate group attached to a phenyl ring substituted with bromine (Br) at position 5 and fluorine (F) at position 2. Its molecular formula is C₁₀H₉BrFO₃, with a molecular weight of 287.08 g/mol . The compound is synthesized via reactions involving ethyl oxalyl chloride and substituted anilines under controlled conditions, often using solvents like dichloromethane (DCM) or acetonitrile with bases such as triethylamine (TEA) or pyridine .

This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of antiviral and anticancer agents. Its structural features—electron-withdrawing halogens (Br, F) and the ester group—enhance reactivity in nucleophilic substitutions or coupling reactions, making it valuable for constructing bioactive molecules .

特性

IUPAC Name |

ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQNEIXEJHZWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728876 | |

| Record name | Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668969-68-4 | |

| Record name | Ethyl (5-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-oxoacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

化学反応の分析

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include substituted phenyl esters, alcohols, and carboxylic acids.

科学的研究の応用

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring enhance the compound’s ability to bind to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Variations

Variations in halogen positions significantly alter physicochemical and biological properties:

- Ethyl 2-(4-bromophenyl)-2-oxoacetate (CAS: 20201-26-7): Bromine at position 4 instead of 5. Molecular weight: 257.08 g/mol .

- Ethyl 2-(2-bromo-6-fluorophenyl)-2-oxoacetate : Bromine at position 2 and fluorine at 6. This steric arrangement may hinder interactions with planar biological targets compared to the 5-Br/2-F isomer .

Table 1: Positional Isomers and Their Properties

Halogen Substitution Variations

Replacing bromine with other halogens or functional groups modulates electronic effects:

- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Chlorine (Cl) replaces bromine, and an amino (-NH) group is introduced. This compound (MW: 245.03 g/mol) exhibits antiviral activity against HIV, highlighting the role of amino groups in target binding .

- Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate (CAS: 1417508-31-6): The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, increasing acidity and metabolic stability .

Ester Group Variations

- Methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate: A methyl ester with an indole substituent. Methyl esters generally exhibit lower lipophilicity than ethyl esters, affecting membrane permeability .

- Ethyl 2-(4-methoxyphenyl)-2-oxoacetate : Methoxy (-OCH₃) substituent is electron-donating, contrasting with halogens. This reduces electrophilicity at the carbonyl group .

Table 2: Halogen and Functional Group Comparisons

Spectral Properties

- IR Spectra : C=O stretches appear at 1741–1663 cm⁻¹ for oxoacetate esters. The target compound’s spectrum would show additional C-Br and C-F stretches near 600–500 cm⁻¹ and 1100–1000 cm⁻¹, respectively .

- LC-MS : Molecular ion peaks align with calculated masses (e.g., m/z 287.08 for the target compound vs. 245.03 for the chloro-fluoro analogue) .

生物活性

Ethyl 2-(5-bromo-2-fluorophenyl)-2-oxoacetate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, particularly the presence of bromine and fluorine substituents, confer distinct chemical and biological properties that are being actively investigated for various applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a phenyl ring substituted with bromine and fluorine atoms, which influence its electronic properties and reactivity. This substitution pattern is critical for its biological activity, as it affects how the compound interacts with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The bromine and fluorine atoms enhance the compound's binding affinity to these targets, allowing it to modulate their activity. This modulation can lead to various biological effects, including enzyme inhibition and alteration of receptor signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has been explored for its potential anticancer effects. It may inhibit specific cancer cell lines by interfering with critical cellular pathways involved in cell proliferation and survival.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

- Biological Studies : Researchers utilize this compound to study enzyme inhibition and receptor binding, which can provide insights into drug design and development .

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit certain kinases associated with cancer progression .

- Receptor Binding Assays : Binding affinity studies reveal that this compound interacts with various receptors, suggesting potential applications in targeting diseases related to receptor dysfunctions, such as cancer and metabolic disorders.

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its biological activity. These derivatives are being tested for improved potency against specific biological targets, indicating the compound's versatility in drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)-2-oxoacetate | Fluorine substitution | Anticancer, antimicrobial |

| Ethyl 2-(3-bromo-4-fluorophenyl)-2-oxoacetate | Bromine and fluorine substitution | Enzyme inhibition, receptor modulation |

| Ethyl 2-(5-bromo-4-chlorophenyl)-2-oxoacetate | Bromine and chlorine substitution | Antimicrobial, anticancer |

This table illustrates how variations in substituent groups can influence the biological activities of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。